molecular formula C21H24N2O5 B10889435 Ethyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B10889435
M. Wt: 384.4 g/mol
InChI Key: SIDAFMLQSJERCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2,7,7-TRIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound belonging to the class of polyhydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2,7,7-TRIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves a multi-component reaction. One common method is the Hantzsch reaction, which involves the condensation of substituted aromatic aldehydes, ethyl acetoacetate, dimedone, and ammonium acetate in the presence of a catalyst. Catalysts such as Zn/MCM-41 or Fe3O4 nanoparticles are often used to enhance the reaction efficiency and yield.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of environmentally benign conditions, such as solvent-free reactions or green solvents like water, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2,7,7-TRIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert nitro groups to amines, altering the compound’s properties.

    Substitution: Various substituents can be introduced to the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective and efficient reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

ETHYL 2,7,7-TRIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism by which ETHYL 2,7,7-TRIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2,7,7-TRIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to its specific structural features, such as the presence of a nitro group and the ethyl ester functionality. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

ethyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C21H24N2O5/c1-5-28-20(25)17-12(2)22-15-10-21(3,4)11-16(24)19(15)18(17)13-7-6-8-14(9-13)23(26)27/h6-9,18,22H,5,10-11H2,1-4H3

InChI Key

SIDAFMLQSJERCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CC(C2)(C)C)C

Origin of Product

United States

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